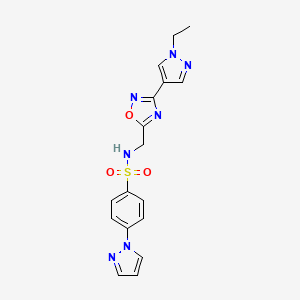
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound featuring multiple functional groups, including pyrazole, oxadiazole, and sulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide typically involves multi-step organic reactions:
-
Formation of the 1-ethyl-1H-pyrazole-4-carboxylic acid
Starting materials: Ethyl hydrazine and ethyl acetoacetate.
Reaction conditions: Reflux in ethanol with catalytic amounts of acetic acid.
-
Synthesis of the 1,2,4-oxadiazole ring
Starting materials: 1-ethyl-1H-pyrazole-4-carboxylic acid and hydroxylamine hydrochloride.
Reaction conditions: Heating in the presence of a dehydrating agent like phosphorus oxychloride.
-
Coupling with 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride
Starting materials: 1,2,4-oxadiazole derivative and 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride.
Reaction conditions: Base-catalyzed coupling using triethylamine in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous flow synthesis: To improve reaction efficiency and scalability.
Automated synthesis: Using robotic systems to handle multiple reaction steps with precision.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols for substitution reactions.
Major Products
Oxidation: Formation of pyrazole N-oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of sulfonamide derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit enzymes like carbonic anhydrase.
Antimicrobial Activity: The compound may exhibit antibacterial or antifungal properties.
Medicine
Drug Development: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry
Chemical Sensors: Use in the development of sensors for detecting biological or chemical analytes.
Mécanisme D'action
The compound’s mechanism of action in biological systems likely involves:
Binding to enzyme active sites: The sulfonamide group can mimic the structure of natural substrates, inhibiting enzyme activity.
Interaction with receptors: The pyrazole and oxadiazole rings can interact with various biological receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-(1H-pyrazol-1-yl)phenyl)benzenesulfonamide: Lacks the oxadiazole ring, potentially altering its biological activity.
N-(3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)benzenesulfonamide: Similar structure but without the additional pyrazole ring.
Uniqueness
Multi-functional groups: The presence of pyrazole, oxadiazole, and sulfonamide groups in a single molecule provides unique reactivity and potential for diverse applications.
Enhanced biological activity: The combination of these functional groups may result in enhanced biological activity compared to simpler analogs.
This detailed overview highlights the significance of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide in various fields, from synthetic chemistry to potential medical applications
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O3S/c1-2-23-12-13(10-19-23)17-21-16(27-22-17)11-20-28(25,26)15-6-4-14(5-7-15)24-9-3-8-18-24/h3-10,12,20H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWKKEKYRDOMLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2373144.png)
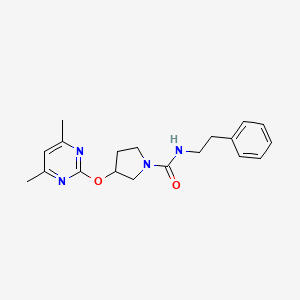
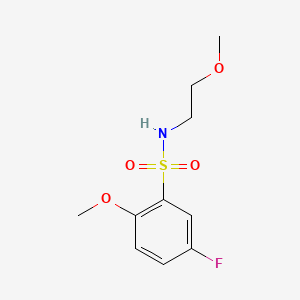
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/new.no-structure.jpg)
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2373152.png)
![N-(3-acetylphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2373154.png)
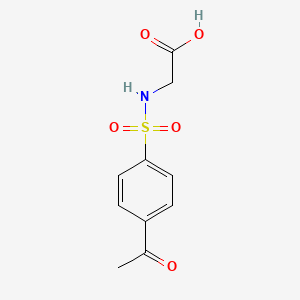
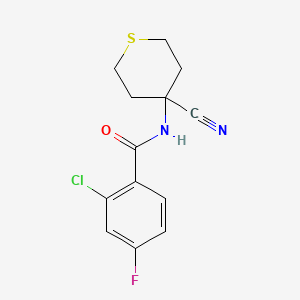
![7-chloro-3-(phenylsulfonyl)-N-(p-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2373159.png)
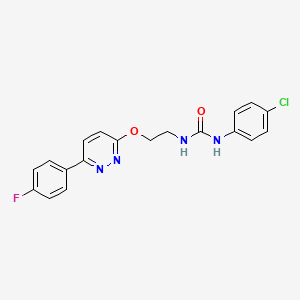
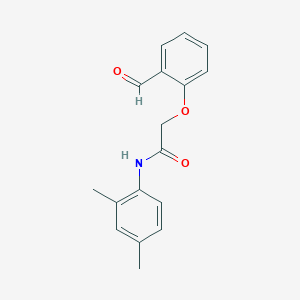
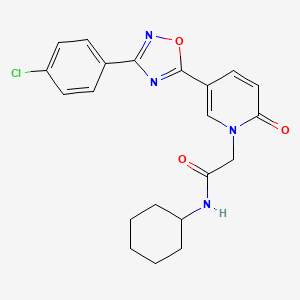
![tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2373164.png)
![N-(4-bromophenyl)-2-[(1-naphthylmethyl)amino]acetamide](/img/structure/B2373165.png)
